1-[3-(5-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]but-2-yn-1-one
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Overview
Description
1-[3-(5-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]but-2-yn-1-one is a synthetic organic compound that features a unique structure combining a benzodiazole moiety with a piperidine ring and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]but-2-yn-1-one typically involves multiple steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.
Incorporation of the Alkyne Group: The alkyne group is introduced through Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]but-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The benzodiazole and piperidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[3-(5-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]but-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[3-(5-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]but-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. The alkyne group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(2-benzimidazolyl)piperidine: Similar structure but lacks the alkyne group.
1-(2-benzothiazolyl)piperidine: Contains a benzothiazole ring instead of a benzodiazole ring.
1-(2-benzoxazolyl)piperidine: Contains a benzoxazole ring instead of a benzodiazole ring.
Uniqueness
1-[3-(5-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]but-2-yn-1-one is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and potential for further functionalization. The combination of the benzodiazole and piperidine rings also contributes to its unique pharmacological and material properties.
Properties
IUPAC Name |
1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]but-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-5-16(21)20-9-4-6-13(11-20)17-18-14-8-7-12(2)10-15(14)19-17/h7-8,10,13H,4,6,9,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPFBLGAMHRBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)C2=NC3=C(N2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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